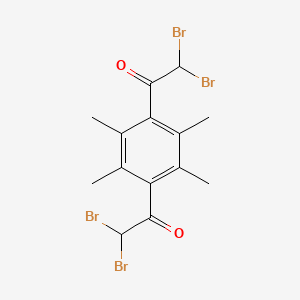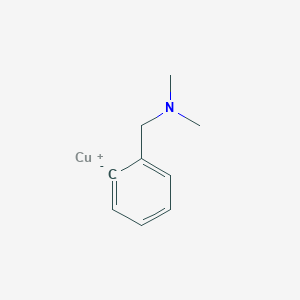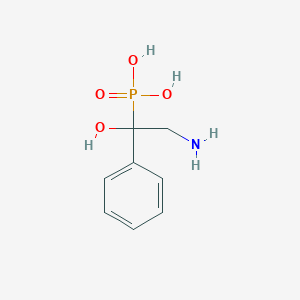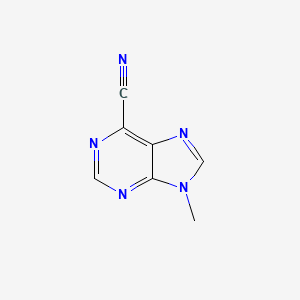
2,7-Dimethoxy-5-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethoxy-5-methylnaphthalene-1,4-dione is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthoquinone, characterized by the presence of methoxy and methyl groups at specific positions on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-5-methylnaphthalene-1,4-dione typically involves the reaction of 2,7-dimethoxynaphthalene with appropriate reagents under controlled conditions. One common method includes the oxidation of 2,7-dimethoxynaphthalene using reagents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the naphthoquinone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethoxy-5-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethoxy-5-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. As a quinone derivative, it can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This property is exploited in its potential anticancer activity, where it can induce apoptosis in cancer cells by disrupting cellular redox balance .
Comparación Con Compuestos Similares
Similar Compounds
Menadione (Vitamin K3): A similar naphthoquinone derivative with a methyl group at the 2-position.
Phthiocol: A hydroxy analog of menadione with anticancer and antihemorrhagic properties.
Plumbagin: A bioactive natural molecule with several pharmacological activities.
Uniqueness
2,7-Dimethoxy-5-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound in synthetic chemistry and potential therapeutic applications .
Propiedades
Número CAS |
41634-17-7 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2,7-dimethoxy-5-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O4/c1-7-4-8(16-2)5-9-12(7)10(14)6-11(17-3)13(9)15/h4-6H,1-3H3 |
Clave InChI |
CXSMNWTZIGIPNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(=O)C=C(C2=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)

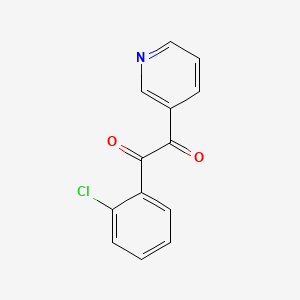
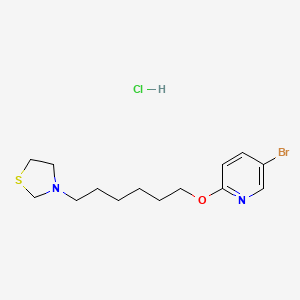

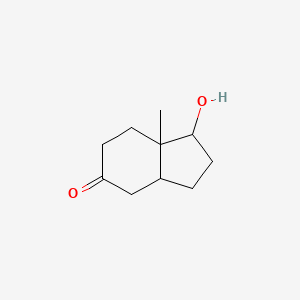
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
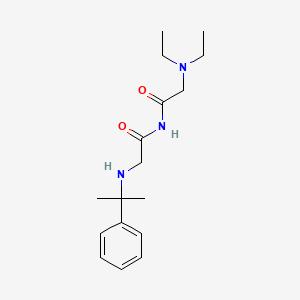

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
